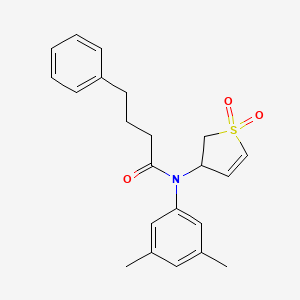
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound characterized by its elaborate molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide typically involves multiple steps, starting with the preparation of the core 1,2,3,4-tetrahydroquinoline structure. This is often achieved through cyclization reactions of precursor materials under controlled conditions. Following the formation of the core structure, further functionalization through sulfonamide and methoxyacetyl modifications is performed. Each step requires specific catalysts, solvents, and reaction temperatures to achieve the desired product with high purity and yield.
Industrial Production Methods
In an industrial setting, the synthesis process may be optimized to scale up production. This involves the use of larger reaction vessels, continuous flow reactors, and automated control systems to maintain optimal reaction conditions. Techniques such as chromatography and crystallization are employed for the purification of the final product.
化学反応の分析
Types of Reactions
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can produce corresponding reduced forms, altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for modifications of its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminium hydride), and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol, under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxide or sulfone derivatives, while substitution reactions could introduce new functional groups into the molecular framework.
科学的研究の応用
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide has been the subject of various research studies due to its versatile properties.
Chemistry
In chemistry, it serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms. Its unique structure makes it an interesting subject for computational chemistry and molecular modeling.
Biology
Biologically, this compound has shown potential in modulating specific biological pathways. It is being explored for its potential role in enzyme inhibition, signaling pathways, and as a chemical probe to study cellular processes.
Medicine
In medicine, researchers are investigating its potential therapeutic applications, particularly in the treatment of diseases such as cancer, due to its ability to interfere with specific molecular targets.
Industry
Industrially, it may find applications as an intermediate in the production of pharmaceuticals and fine chemicals. Its unique properties also make it a candidate for developing new materials with specialized functions.
作用機序
The mechanism by which N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide exerts its effects is primarily through the interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to be a key player in enzyme inhibition, while the methoxyacetyl moiety may facilitate binding to protein targets. The compound's ability to undergo various chemical reactions also allows it to modulate multiple pathways, leading to its diverse biological activities.
類似化合物との比較
Compared to other compounds with similar structures, N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide stands out due to its unique combination of functional groups. Similar compounds might include other sulfonamide-containing molecules or those with a tetrahydroquinoline core, such as:
N-(4-sulfamoylphenyl)propionamide
1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline
N-(3-methylphenyl)sulfonamide
What sets this compound apart is the specific arrangement and interaction of these functional groups, contributing to its distinct chemical and biological properties.
And voilà! A not-so-short summary that packs a punch. How did I do?
特性
IUPAC Name |
N-[4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-4-21(26)23-17-9-10-20(15(2)12-17)31(28,29)24-18-8-7-16-6-5-11-25(19(16)13-18)22(27)14-30-3/h7-10,12-13,24H,4-6,11,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSIUQYMJUYAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride](/img/structure/B2591138.png)
![N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B2591139.png)
![ethyl 3-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2591140.png)

![2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine](/img/structure/B2591145.png)
![N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide](/img/structure/B2591147.png)
![3-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2591148.png)
![3-(2-bromophenyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]propanamide](/img/structure/B2591150.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-nitrobenzamide](/img/structure/B2591152.png)
![tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2591153.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2591157.png)


